molecular formula C19H19ClF6N4O3 B12366074 Retagliptin hydrochloride CAS No. 1174038-86-8

Retagliptin hydrochloride

Cat. No.: B12366074
CAS No.: 1174038-86-8
M. Wt: 500.8 g/mol
InChI Key: DIUZSRUIUOLMSO-HNCPQSOCSA-N
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Description

Retagliptin hydrochloride is a dipeptidyl peptidase-4 (DPP-4) inhibitor studied for the treatment of type 2 diabetes. It works by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones help regulate blood glucose levels by increasing insulin secretion and decreasing glucagon release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of retagliptin hydrochloride involves multiple steps, starting from commercially available starting materials. One common method involves the use of chemical resolution and asymmetric hydrogenation. The chemical resolution approach uses inexpensive reagents like sodium borohydride (NaBH4) to reduce enamine intermediates, followed by resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization steps to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Retagliptin hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include sodium borohydride (NaBH4) for reduction and various acids for resolution of racemates .

Major Products

The major products formed from these reactions include intermediates that are further processed to obtain the final this compound compound .

Scientific Research Applications

Retagliptin hydrochloride has several scientific research applications:

Mechanism of Action

Retagliptin hydrochloride exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones. By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon release. This helps in regulating blood glucose levels and improving glycemic control in patients with type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin: Another DPP-4 inhibitor used for the treatment of type 2 diabetes.

    Vildagliptin: A DPP-4 inhibitor with a similar mechanism of action.

    Alogliptin: Known for its glucose-lowering effects in type 2 diabetes.

    Saxagliptin: A cyanopyrrolidide compound used as a DPP-4 inhibitor.

    Linagliptin: A xanthine-based DPP-4 inhibitor.

Uniqueness

Retagliptin hydrochloride is unique due to its specific chemical structure and its efficacy in increasing the levels of incretin hormones, which play a crucial role in glucose homeostasis. Its safety profile and effectiveness in improving glycemic control make it a valuable addition to the class of DPP-4 inhibitors .

Properties

CAS No.

1174038-86-8

Molecular Formula

C19H19ClF6N4O3

Molecular Weight

500.8 g/mol

IUPAC Name

methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C19H18F6N4O3.ClH/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20;/h5,7,10H,2-4,6,8,26H2,1H3;1H/t10-;/m1./s1

InChI Key

DIUZSRUIUOLMSO-HNCPQSOCSA-N

Isomeric SMILES

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.Cl

Canonical SMILES

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl

Origin of Product

United States

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